[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride
Overview
Description
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H11N3S.2ClH and a molecular weight of 254.18 g/mol . This compound is characterized by its imidazo-thiazole structure, which is a fused ring system containing both nitrogen and sulfur atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-thiazole core. This can be achieved through the reaction of 2,3-dimethylimidazole with a thioamide under acidic conditions.
Methylation: The next step involves the methylation of the imidazo-thiazole core at the 6-position using methyl iodide or a similar methylating agent.
Amination: The methylated product is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amine group at the 6-position.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazo-thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo-thiazole derivatives.
Substitution: Formation of substituted imidazo-thiazole derivatives with different functional groups.
Scientific Research Applications
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylamine dihydrochloride: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride: Contains an ethanamine group instead of a methylamine group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-5-6(2)12-8-10-7(3-9)4-11(5)8;;/h4H,3,9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONFIOYINNQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)CN)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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